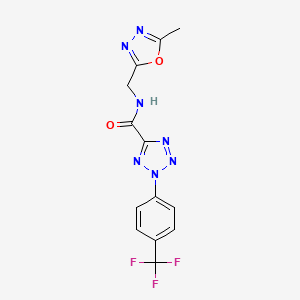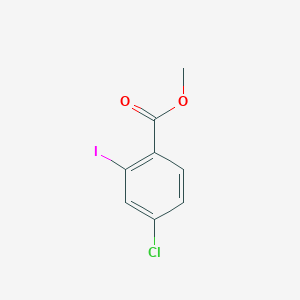![molecular formula C17H18F3N7O B2421741 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-34-7](/img/structure/B2421741.png)
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has gained attention in various scientific fields due to its unique structural properties. It belongs to the class of triazolopyridazine derivatives, known for their potential applications in medicinal chemistry and pharmaceuticals. The compound’s intricate structure combines elements of pyrimidine, piperidine, and triazolopyridazine, making it an interesting subject for research and development.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves multi-step chemical reactions. A common approach begins with the preparation of the 6-methylpyrimidin-4-ol intermediate, which undergoes reaction with piperidine derivatives under suitable conditions. The triazolopyridazine core is constructed through cyclization reactions involving diazotization and nucleophilic substitution. Optimal reaction conditions typically include controlled temperature, pH, and the use of specific catalysts to yield the desired product with high purity and yield.
Industrial production methods: : Industrial production of this compound requires scalability and cost-effectiveness. Process optimization includes the use of flow chemistry techniques to enhance reaction efficiency and minimize by-products. Solvent recovery and reuse, as well as the application of green chemistry principles, are important considerations in industrial settings to ensure sustainability and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: : The compound is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: : For oxidation reactions, reagents like potassium permanganate and chromic acid are commonly used. Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, are facilitated by using bases like sodium hydride or potassium tert-butoxide under anhydrous conditions.
Major products formed: : Major products formed from these reactions depend on the specific reaction pathways chosen. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often yield derivatives with modified functional groups, potentially enhancing biological activity or altering physical properties.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
In Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of electronic and steric effects in various chemical reactions.
In Biology: : Researchers explore its potential as a bioactive molecule with possible applications in drug development. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.
In Medicine: : Its structural features suggest it may have applications in designing new pharmaceuticals. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent for various conditions, including neurological disorders and infectious diseases.
In Industry: : The compound's properties make it useful in material science, particularly in the development of advanced materials with specific functionalities, such as catalysts, sensors, or polymers.
Mécanisme D'action
The compound's mechanism of action is multifaceted, involving several molecular targets and pathways:
Molecular targets: : It interacts with specific proteins, enzymes, or receptors in biological systems, influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may bind to receptors and modulate their signaling.
Pathways involved: : The compound's effects are mediated through pathways such as signal transduction, gene expression regulation, or metabolic control. Its impact on these pathways can lead to various biological outcomes, ranging from cellular growth inhibition to modulation of immune responses.
Comparaison Avec Des Composés Similaires
Comparing this compound with other triazolopyridazine derivatives highlights its unique attributes:
Similar compounds: : Compounds like 6-(4-(phenoxymethyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and 6-(4-(methylthio)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are structurally related.
Uniqueness: : The presence of the 6-methylpyrimidin-4-yl group provides distinct electronic and steric characteristics that influence its reactivity and biological activity. The trifluoromethyl group also contributes to its chemical stability and lipophilicity, making it a valuable compound for further research and development.
Hope this gives you a comprehensive understanding of 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine and its myriad of applications!
Propriétés
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N7O/c1-11-8-15(22-10-21-11)28-9-12-4-6-26(7-5-12)14-3-2-13-23-24-16(17(18,19)20)27(13)25-14/h2-3,8,10,12H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCALJSGBSEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2421661.png)


![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2421666.png)


![1-Oxaspiro[5.5]undecan-9-amine](/img/structure/B2421670.png)
![N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2421672.png)
![1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2421674.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
